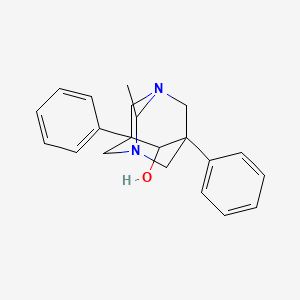![molecular formula C8H13N3O3S2 B14176461 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate CAS No. 921940-78-5](/img/structure/B14176461.png)
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azide group, a propyl chain, and an ethoxycarbonothioylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate typically involves the reaction of 3-azidopropanol with ethyl [(ethoxycarbonothioyl)sulfanyl]acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving the azide group.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 3-Aminopropyl [(ethoxycarbonothioyl)sulfanyl]acetate.
Substitution: Triazole derivatives when reacted with alkynes.
Wissenschaftliche Forschungsanwendungen
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate involves its reactivity with various functional groups. The azide group is particularly reactive in click chemistry, where it forms stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including the synthesis of polymers and bioconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the ethoxycarbonothioylsulfanyl group.
3-Azidopropyl 4-cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoate: Contains a cyano and phenylcarbonothioylsulfanyl group, making it more complex.
Uniqueness
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is unique due to its combination of an azide group and an ethoxycarbonothioylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
921940-78-5 |
|---|---|
Molekularformel |
C8H13N3O3S2 |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
3-azidopropyl 2-ethoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C8H13N3O3S2/c1-2-13-8(15)16-6-7(12)14-5-3-4-10-11-9/h2-6H2,1H3 |
InChI-Schlüssel |
PJELOBIBAWLFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SCC(=O)OCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

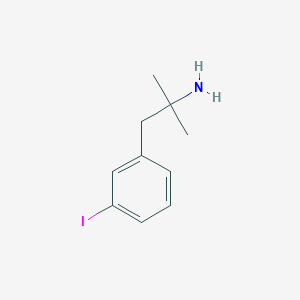
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
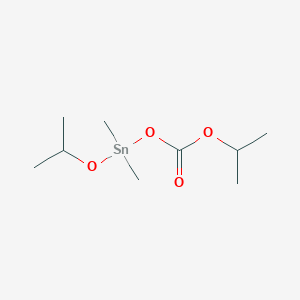
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
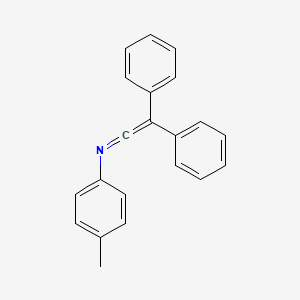

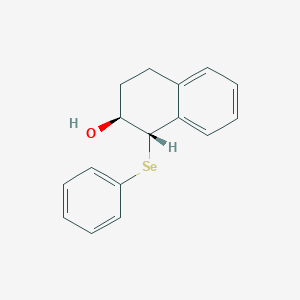
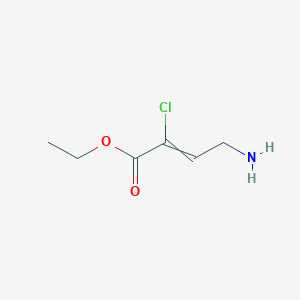

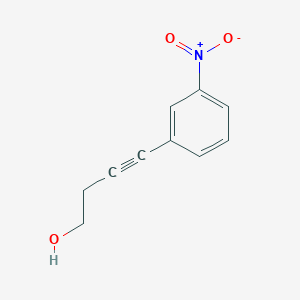
![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)
